molecular formula C17H20N2 B8786815 3-carbazol-9-yl-N,N-dimethylpropan-1-amine CAS No. 20811-26-1

3-carbazol-9-yl-N,N-dimethylpropan-1-amine

Cat. No.: B8786815
CAS No.: 20811-26-1
M. Wt: 252.35 g/mol
InChI Key: YSZTZAYSHQJVQU-UHFFFAOYSA-N
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Description

3-carbazol-9-yl-N,N-dimethylpropan-1-amine is a derivative of carbazole, an aromatic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine typically involves the functionalization of the carbazole core. One common method is the N-alkylation of carbazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-carbazol-9-yl-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Properties

CAS No.

20811-26-1

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

3-carbazol-9-yl-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H20N2/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19/h3-6,8-11H,7,12-13H2,1-2H3

InChI Key

YSZTZAYSHQJVQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-(3-chloropropyl)carbazole (2.5 g, 10 mmol) was dissolved in acetonitrile (50 mL) in a pressure tube and dimethylamine hydrochloride (12.2 g, 150 mmol, followed by K2CO3 (20.8 g, 150 mmol) and potassium iodide (0.2 g, 1 mmol) were added and the mixture was stirred at room temperature for 7 days, then filtered and the filtrate concentrated in vacuo. The crude was purified by column chromatography (eluting with 5% methanol in dichloromethane) to afford 1.87 g of the title compound.
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2.5 g
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20.8 g
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0.2 g
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Synthesis routes and methods II

Procedure details

NaH (14.4 g of 60%, 360 mmol) was added portion-wise under argon to a suspension of carbazole 1 (20 g, 119.8 mmol) in dry DMF (200 mL). The mixture was stirred at room temperature for about 1 h until the evolution of the hydrogen ceased. 3-Dimethylaminopropylchloride hydrochloride (28 g, 180 mmol) was added portion-wise at room temperature. The reaction mixture was stirred for 20 min at room temperature, then at 60° C. for 3 hrs, and poured into cold water (500 mL). The product was extracted with EtOAc (2×500 mL). The organic layer was back extracted with 10% HCl (200 mL) and the acidic layer was extracted with EtOAc to remove the unreacted carbazole. Saturated ammonia (200 mL) was added and the product extracted again with EtOAc. Evaporation of the solvent afforded 25 g (99 mmol, 83%) of 9-(2-dimethylaminopropyl)carbazole 2b as a brown oil.
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14.4 g
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20 g
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200 mL
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28 g
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500 mL
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Synthesis routes and methods III

Procedure details

A 250-mL round-bottomed flask was charged with NaH (5.6 g, 140.00 mmol, 4.00 equiv, 60%) in DMF (100 mL). To this was added dimethylamine hydrochloride (4.23 g, 52.22 mmol, 1.50 equiv) in DMF (50 mL) at room temperature. To this mixture 9-(3-bromopropyl)-9H-carbazole (10 g, 34.70 mmol, 1.00 equiv) was added and the resulting mixture was stirred at room temperature for 4 hours. The reaction progress was monitored by TLC (DCM:MeOH=10:1). Upon completion, the reaction was then quenched by the addition of ice/salt (100 mL). The resulting mixture was extracted with ethyl acetate (3×50 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator affording 3-(9H-carbazol-9-yl)-N,N-dimethylpropan-1-amine as yellow oil (7.37 g, 80%).
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5.6 g
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100 mL
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4.23 g
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50 mL
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10 g
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Synthesis routes and methods IV

Procedure details

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